

# Avitriptan: A Technical Guide to its Chemical Structure and Pharmacological Properties

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## Compound of Interest

Compound Name: Avitriptan

Cat. No.: B195663

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## Introduction

**Avitriptan** (developmental code name BMS-180048) is a potent and selective serotonin 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptor agonist that was investigated as a potential treatment for migraine headaches. Although it reached Phase III clinical trials, it was never marketed. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Avitriptan**, intended for researchers and professionals in the field of drug development.

## Chemical Structure and Properties

**Avitriptan** is a synthetic compound belonging to the triptan class of drugs. Its chemical structure is characterized by an indole core, similar to the neurotransmitter serotonin.

Table 1: Chemical Identifiers for **Avitriptan**

Identifier	Value
IUPAC Name	1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide[1]
SMILES	<chem>CNS(=O)(=O)Cc1ccc2c(c1)nc(c2)CCCN3CCN(CC3)c4ncncc4OC</chem>
InChI Key	WRZVGHXUPBWIOO-UHFFFAOYSA-N[1][2]
CAS Number	151140-96-4[1]

Table 2: Physicochemical Properties of **Avitriptan**

Property	Value	Source
Molecular Formula	C22H30N6O3S	[1]
Molecular Weight	458.58 g/mol	
Predicted logP	1.8	
Boiling Point	708°C at 760 mmHg	
Solubility	Slightly soluble in DMSO (sonicated) and water (heated), and in methanol.	

## Pharmacological Profile

### Mechanism of Action

**Avitriptan** exerts its pharmacological effects primarily through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to alleviate migraine through a multi-faceted mechanism:

- **Cranial Vasoconstriction:** Triptans constrict dilated intracranial extracerebral blood vessels, a key feature of migraine attacks.

- **Inhibition of Neuropeptide Release:** They inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
- **Inhibition of Nociceptive Neurotransmission:** Triptans are thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.

In addition to its primary targets, **Avitriptan** has been shown to be a weak agonist at the 5-HT<sub>2A</sub> receptor and a weak agonist of the aryl hydrocarbon receptor (AhR).

## Receptor Binding Affinity

The binding affinity of **Avitriptan** for various serotonin receptor subtypes has been characterized and is comparable to that of sumatriptan.

Table 3: Pharmacological Data for **Avitriptan**

Parameter	Value
5-HT <sub>1B</sub> Receptor Affinity (pKi)	7.9
5-HT <sub>1D</sub> Receptor Affinity (pKi)	8.4
5-HT <sub>1A</sub> Receptor Affinity (pKi)	6.5
5-HT <sub>1E</sub> Receptor Affinity (pKi)	6.9
5-HT <sub>1F</sub> Receptor Affinity (pKi)	7.6
5-HT <sub>2A</sub> Receptor Agonist Activity (EC <sub>50</sub> )	123 nM

## Pharmacokinetics

Clinical studies have provided insights into the pharmacokinetic profile of **Avitriptan**:

- **Absorption:** **Avitriptan** is rapidly absorbed after oral administration, with peak plasma concentrations (T<sub>max</sub>) reached within 1 to 2 hours.
- **Metabolism:** Information on the specific metabolic pathways of **Avitriptan** is limited in the public domain.

- Elimination: The terminal half-life of **Avitriptan** is approximately 8 hours.

## Experimental Protocols

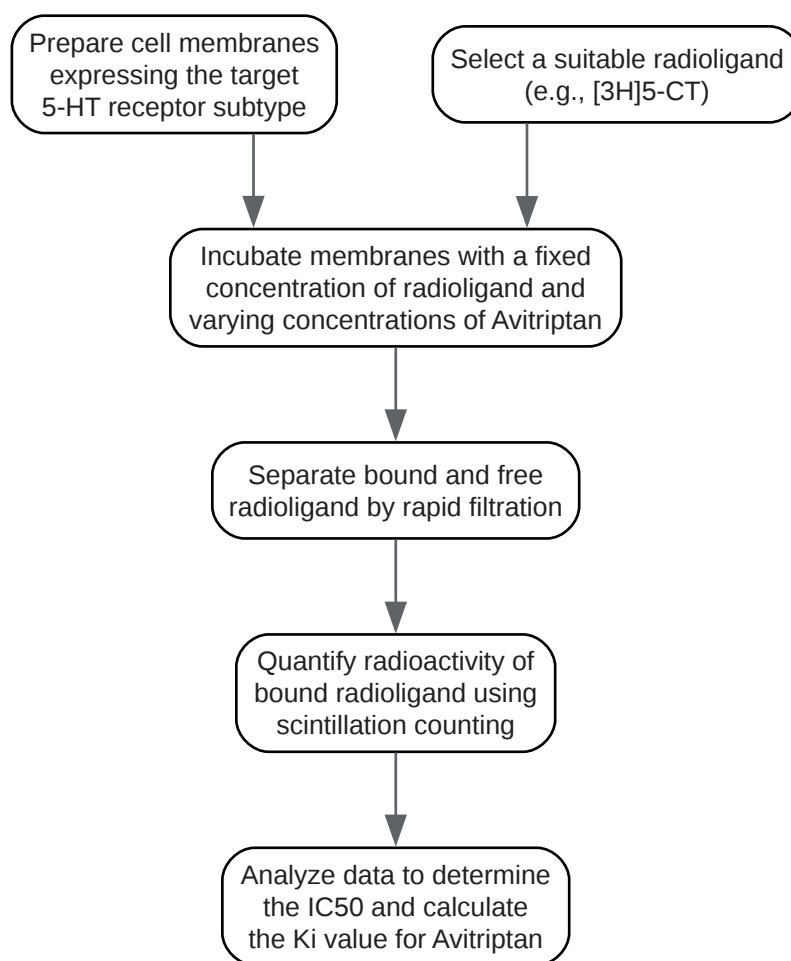
Detailed experimental protocols for the synthesis and evaluation of **Avitriptan** are not extensively available in the public literature. However, general methodologies for the synthesis of triptans and for conducting relevant in vitro and in vivo assays are well-established.

## Synthesis

The synthesis of **Avitriptan**, like other triptans, likely involves a multi-step process. A key step mentioned in the literature is an efficient Fischer Indole Synthesis. This classical method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system, a core component of **Avitriptan**'s structure. Subsequent steps would involve the elaboration of the side chains at the C3 and C5 positions of the indole ring.

## In Vitro Radioligand Binding Assay

A standard protocol to determine the binding affinity of **Avitriptan** to serotonin receptors would involve a competitive radioligand binding assay. A general workflow is as follows:

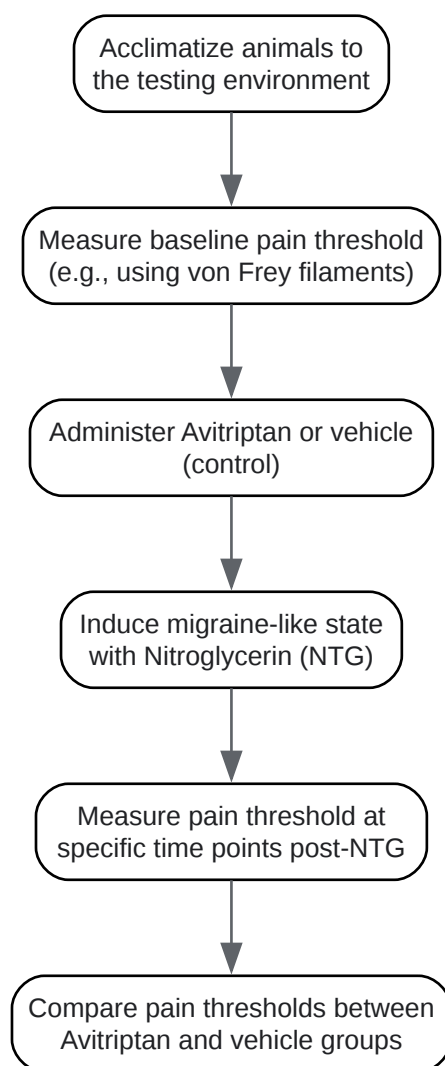


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Caption: General workflow for a radioligand binding assay.

## In Vivo Migraine Model

The efficacy of **Avitriptan** in an animal model of migraine can be assessed using various established protocols. One common model involves the administration of nitroglycerin (NTG) to rodents, which induces a state of hyperalgesia, mimicking migraine-like pain.

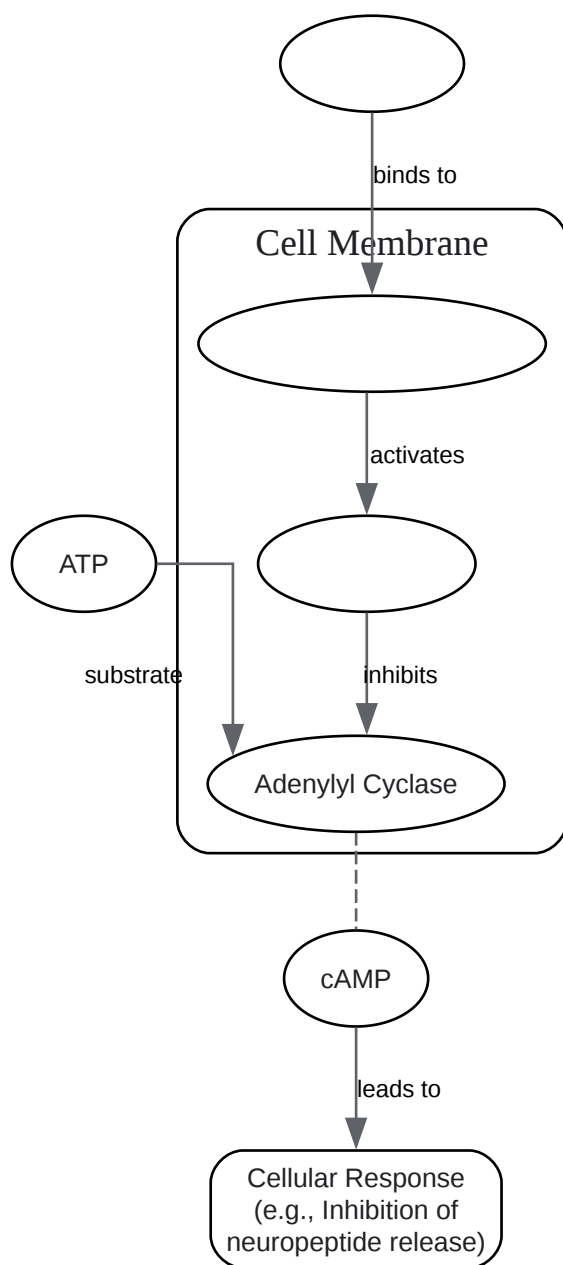


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Caption: Workflow for an in vivo nitroglycerin-induced migraine model.

## Signaling Pathway

The primary therapeutic effect of **Avitriptan** is mediated through the Gi/o-coupled 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects that contribute to the alleviation of migraine.



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## References

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